molecular formula C7H5NO2 B1296045 furo[3,2-c]pyridin-4(5H)-one CAS No. 26956-43-4

furo[3,2-c]pyridin-4(5H)-one

Cat. No. B1296045
CAS RN: 26956-43-4
M. Wt: 135.12 g/mol
InChI Key: FYNCIYHECMWXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that is part of a broader class of organic compounds known as furopyridines. These compounds are characterized by a fused furan and pyridine ring system, which can exhibit a variety of interesting chemical properties and reactivities. They are of significant interest in the field of medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of furo[3,2-c]pyridin-4(5H)-one and related compounds has been explored through various synthetic strategies. One approach involves the synthesis of furo[3,2-c]pyridin-3-ols from 4-hydroxypyridinecarboxylates, followed by hydrolysis and decarboxylation to yield furo[3,2-c]pyridin-3(2H)-one. This compound can then undergo condensation with aldehydes to form unsaturated ketones, which can be hydrogenated to produce furo[3,2-c]pyridin-3(2H)-ones with alkyl substituents at C-2 . Another method for synthesizing furopyridines involves a one-pot Sonogashira coupling/heteroannulation sequence, which allows for the creation of various 2-substituted furo[3,2-b]pyridines .

Molecular Structure Analysis

The molecular structure of furo[3,2-c]pyridin-4(5H)-one consists of a pyridine ring fused with a furan ring at the 3 and 2 positions, respectively. This bicyclic system forms a planar structure that can participate in various chemical reactions due to the presence of reactive sites on both rings .

Chemical Reactions Analysis

The chemical reactivity of furopyridines has been extensively studied. For instance, furo[3,2-b]pyridines have been shown to undergo regioselective lithiation, leading to the synthesis of polyheterocycles . The reactivity of the pyridine moiety in furo[2,3-b]pyridines has been explored through C-H amination and borylation reactions, although some reactions like C-H fluorination and radical C-H arylation were less efficient . Additionally, the furan moiety in these compounds can participate in ring-opening reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furo[3,2-c]pyridin-4(5H)-one and related furopyridines are influenced by their molecular structure. The fused ring system can impact the compound's stability, solubility, and reactivity. For example, the furopyridine core has been found to be stable under basic conditions, but it can undergo ring-opening reactions with reagents like hydrazine . The presence of substituents on the furopyridine core can further modify these properties, enabling the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry .

Scientific Research Applications

Synthesis and Chemical Properties

  • Furo[3,2-c]pyridin-4(5H)-one derivatives can be synthesized through various chemical reactions, offering a range of chemical properties and potential applications. For instance, the cycloisomerization reactions of certain pyrrolidinones and piperidinones using metal catalysis can produce furo[3,2-b]pyrroles and furo[3,2-b]pyridines, which are useful in synthetic chemistry (Jury et al., 2009).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • A novel furo[3,2-c]pyridine-based iridium complex has been developed for use in organic light-emitting diodes (OLEDs), demonstrating a high external quantum efficiency. This indicates the potential of furo[3,2-c]pyridine derivatives in enhancing the performance of OLED technologies (Yan et al., 2017).

Pharmaceutical Research

  • Furo[3,2-c]pyridine and thieno[3,2-c]pyridine compounds have been investigated for their potential use in treating diseases, including various cancers. These compounds, including their pharmaceutically acceptable salts, have shown promise in this area, suggesting potential applications in the development of new cancer treatments (Li et al., 1974).

Antimicrobial Activity

  • Some derivatives of furo[3,2-c]pyridine have been synthesized and evaluated for their antimicrobial activity. These studies have shown that certain compounds exhibit moderate to good antimicrobial effects against specific bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Hrasna et al., 2012).

Potential in Anticancer Research

  • Novel heterocyclic compounds, including furo[3,2-c]pyridine derivatives, have been synthesized and assessed for their anticancer activity. Some of these compounds have shown significant activity against various human cancer cell lines, indicating their potential utility in cancer research and therapy (Kumar et al., 2018).

Mechanism of Action

Furo[3,2-c]pyridin-4(5H)-one derivatives have been identified as novel BD2-selective BET inhibitors . The representative compound 8l (XY153) potently bound to BRD4 BD2 with an half-maximum inhibitory concentration (IC 50) value of 0.79 nM and displayed 354-fold selectivity over BRD4 BD1 .

Safety and Hazards

The safety profile of furo[3,2-c]pyridin-4(5H)-one derivatives has been highlighted in a study . The representative compound 8l displayed potent antiproliferative activity against multiple tumor cell lines, especially MV4-11 (IC 50 = 0.55 nM), while showing weak cytotoxicity against the normal lung fibroblast cell line .

Future Directions

The future directions for the research on furo[3,2-c]pyridin-4(5H)-one are promising . The compound may serve as a new and valuable lead compound for the development of potential therapeutics against acute myeloid leukemia (AML) .

properties

IUPAC Name

5H-furo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNCIYHECMWXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302300
Record name furo[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

furo[3,2-c]pyridin-4(5H)-one

CAS RN

26956-43-4
Record name 26956-43-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name furo[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H-furo[3,2-c]pyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

For example, in making a compound of formula I in which Y is oxygen, Scheme A can be followed. Briefly, 2-furfural (1) is converted under heating into 3-furan-2-yl-acrylic acid (2) using malonic acid and a suitable base such as piperidine. 3-(Furan-2-yl)-acrylic acid (2) is converted into 3-(furan-2-yl)-acryloyl azide (3) using DPPA and a suitable base such as triethylamine. The azide (3) was cyclized to afford 5H-furo[3,2-c]pyridin-4-one (4) upon heating and a catalytic amount of iodine. 5H-furo[3,2-c]pyridin-4-one is chlorinated on the 4th position with POCl3 to afford 4-chloro-furo[3,2-c]pyridine (5). 4-Chloro-furo[3,2-c]pyridine is treated with bromine, and subsequently with DBU to afford compound (6). The chlorine atom of compound (6) is replaced with an amino group by the action of aqueous ammonia to afford compound (7). Compound (7) is subsequently subjected to Pd(PPh3)4, sodium carbonate, R—B(OH)2 or a compound of formula R—B(OR′)2, in which the radical —B(OR′)2 can be represented as
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

3-(Furan-2-yl)-acryloyl azide (12.6 g) was dissolved in 100 ml of toluene and the resultant solution was heated up to 120° C. and stirred for 30 min. After evaporation of solvent, o-dichlorobenzene (100 ml) and a few flakes of iodine were added and resultant reaction mixture was heated up to 170° C. and stirred for 2 hours. The mixture was cooled down to ambient temperature and to this was added Et2O (100 ml). The undissolved matter was filtered off and the filtrate was poured into a mixture of Et2O (100 ml), 1N NaOH (100 ml) and water (100 ml). The corresponding aqueous layer was collected, which was acidified by 2N HCl and extracted with ethyl acetate. The organic layer was separated and dried over Na2SO4, filtered and concentrated in vacuo. The residue was precipitated from Et2O, which was collected and dried under the reduced pressure to give 5H-furo[3,2-c]pyridin-4-one (6.7 g) 1H NMR (400 MHz, DMSO-d6) ppm 11.44 (brs, 1H), 7.87 (d, J=2.3 Hz, 1H), 7.29 (d, J=7.1 Hz, 1H), 6.93 (dd, J=2.1, 0.9 Hz, 1H), 6.66 (dd, J=0.8, 7.1 Hz, 1H).
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
furo[3,2-c]pyridin-4(5H)-one
Reactant of Route 2
furo[3,2-c]pyridin-4(5H)-one
Reactant of Route 3
furo[3,2-c]pyridin-4(5H)-one
Reactant of Route 4
furo[3,2-c]pyridin-4(5H)-one
Reactant of Route 5
furo[3,2-c]pyridin-4(5H)-one
Reactant of Route 6
furo[3,2-c]pyridin-4(5H)-one

Q & A

Q1: How does furo[3,2-c]pyridin-4(5H)-one interact with its biological target and what are the downstream effects?

A1: Research suggests that certain derivatives of furo[3,2-c]pyridin-4(5H)-one demonstrate potent and selective inhibition of the bromodomain and extra terminal domain (BET) proteins, specifically the second bromodomain (BD2) of BRD4. [] This interaction disrupts the binding of BET proteins to acetylated lysine residues on histones, impacting the expression of genes involved in cell growth and proliferation. In the context of cancer, this inhibitory activity translates to potent antiproliferative effects, particularly against acute myeloid leukemia (AML) cell lines. []

Q2: Can you elaborate on the structure-activity relationship (SAR) of furo[3,2-c]pyridin-4(5H)-one derivatives and how modifications impact their activity?

A2: While specific SAR details are not extensively outlined in the provided research, it's highlighted that optimizing substituents on the furo[3,2-c]pyridin-4(5H)-one core significantly influences BD2 binding affinity and selectivity. [] For instance, compound 8l (XY153), a lead compound identified in one study, possesses specific modifications that contribute to its potent and selective BD2 inhibition. [] Further investigations into the SAR would be valuable for developing even more potent and selective BET inhibitors based on this scaffold.

Q3: What are the known synthetic routes for accessing furo[3,2-c]pyridin-4(5H)-one and its derivatives?

A3: Several synthetic approaches have been explored for constructing the furo[3,2-c]pyridin-4(5H)-one framework. One study utilizes a regioselective cascade reaction involving propargylamines, 4-hydroxy-2H-pyran-2-ones, and 4-hydroxy-6-methylpyridin-2(1H)-one. [] This cascade proceeds through ortho-alkynyl quinone methide (o-AQM) formation, 1,4-conjugate addition, followed by 5-exo-dig annulation, and a 1,3-H shift. This method allows for the synthesis of diversely substituted furo[3,2-c]pyridin-4(5H)-ones in good yields with broad functional group tolerance. []

Q4: Has the photochemical reactivity of furo[3,2-c]pyridin-4(5H)-one been investigated?

A4: Yes, studies have explored the photo[2+2]cycloaddition reactions of furo[3,2-c]pyridin-4(5H)-one and its N-methyl derivative with acrylonitrile. [] These reactions yield a mixture of cycloadducts, including those resulting from addition at the carbonyl oxygen and those formed by cyclobutane ring formation at the 6- and 7-positions of the furo[3,2-c]pyridin-4(5H)-one framework. [] This photochemical reactivity could be further exploited for synthesizing novel derivatives with potentially distinct biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.